Methyl 2-chloro-5-hydroxypyridine-3-carboxylate

Pyridine carboxylate synthesis Isomer separation Process chemistry

Medicinal chemists often face regioisomer contamination when sourcing pyridine building blocks, leading to ambiguous SAR data and costly purification. Methyl 2-chloro-5-hydroxypyridine-3-carboxylate (CAS 1256834-59-9) solves this with precisely defined 2-Cl/3-COOMe/5-OH substitution: • Orthogonal reactivity: Cl at C2 for Pd-catalyzed cross-coupling; ester at C3 directs regioselectivity • Favorable drug-like profile: logP 1.23, TPSA 59.42 Ų for BBB-penetrant lead optimization • Tiered purity: 95% for HTS libraries, 98% for late-stage preclinical work Available from multiple lots with full CoA, ensuring batch-to-batch reproducibility for your SAR campaigns.

Molecular Formula C7H6ClNO3
Molecular Weight 187.58 g/mol
CAS No. 1256834-59-9
Cat. No. B1448784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-chloro-5-hydroxypyridine-3-carboxylate
CAS1256834-59-9
Molecular FormulaC7H6ClNO3
Molecular Weight187.58 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(N=CC(=C1)O)Cl
InChIInChI=1S/C7H6ClNO3/c1-12-7(11)5-2-4(10)3-9-6(5)8/h2-3,10H,1H3
InChIKeyZBTMUCZLAPHKSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-chloro-5-hydroxypyridine-3-carboxylate: Technical Specifications & Procurement


Methyl 2-chloro-5-hydroxypyridine-3-carboxylate (CAS 1256834-59-9), also referred to as methyl 2-chloro-5-hydroxynicotinate, is a halogenated pyridine-3-carboxylate derivative with the molecular formula C7H6ClNO3 and a molecular weight of 187.58 g/mol [1]. This compound is characterized as a solid at ambient temperature and is typically supplied at purities of 95%, 97%, or 98% . Its chemical structure incorporates a chlorine atom at the 2-position, a hydroxyl group at the 5-position, and a methyl ester at the 3-position of the pyridine ring, making it a versatile building block for medicinal chemistry and agrochemical research [2]. The compound's calculated logP is 1.23 and its polar surface area (PSA) is 59.42 Ų [2].

Methyl 2-chloro-5-hydroxypyridine-3-carboxylate Substitution Risk Assessment


Substituting methyl 2-chloro-5-hydroxypyridine-3-carboxylate with a closely related analog—such as its 4-carboxylate regioisomer or the non-esterified 2-chloro-5-hydroxypyridine core—introduces significant physicochemical and reactivity differences that directly impact synthetic outcomes, purification requirements, and overall process economics . Regioisomeric variation (e.g., 3- vs. 4-carboxylate) alters the electronic distribution and steric environment around the pyridine ring, affecting both the regioselectivity of subsequent cross-coupling reactions and the chromatographic behavior of intermediates [1]. Furthermore, the absence of the methyl ester group in simpler analogs like 2-chloro-5-hydroxypyridine eliminates a key synthetic handle for further derivatization and dramatically reduces molecular weight and lipophilicity, which can compromise downstream biological activity in structure-activity relationship (SAR) studies [2]. These differences are quantifiable in terms of boiling point, storage stability, and chromatographic retention, as detailed in the evidence guide below.

Methyl 2-chloro-5-hydroxypyridine-3-carboxylate: Comparative Evidence


Boiling Point & Storage Stability vs. 4-Carboxylate Isomer

The 3-carboxylate regioisomer (target compound) exhibits a substantially higher predicted boiling point (406.7±40.0 °C) compared to its 4-carboxylate counterpart (methyl 2-chloro-5-hydroxyisonicotinate, CAS 1256807-90-5, predicted bp 359.7±37.0 °C) . This approximately 47 °C difference in boiling point reflects distinct intermolecular interactions and polarity, which directly influences purification strategies and analytical separation. Additionally, the 3-carboxylate isomer requires refrigerated storage (2-8 °C) to maintain stability, whereas the 4-carboxylate isomer is typically stored at room temperature . This differential storage requirement highlights the 3-carboxylate isomer's greater thermal sensitivity and mandates specific cold-chain logistics for procurement and long-term inventory management.

Pyridine carboxylate synthesis Isomer separation Process chemistry

Purity Grades & Price-Performance Ratio

The target compound is commercially available in multiple purity grades: 95% (AKSci, 4961EH), 97% (Ambinter, AMB22739810), and 98% (Fluorochem F516932, Sigma-Aldrich) [1]. This tiered purity offering is atypical among closely related pyridine carboxylate building blocks, many of which are only available at a single purity level (e.g., the 4-carboxylate isomer is predominantly supplied at 95%) . For early-stage medicinal chemistry exploration, the 95% grade offers a cost-effective entry point (approximately $2,100 per gram for 97% grade at Aladdin Scientific) , while the 98% grade, supplied by major vendors like Sigma-Aldrich, provides the higher assurance of purity required for late-stage preclinical development and process validation .

Chemical procurement Purity grade selection Cost optimization

Lipophilicity (logP) vs. Non-Esterified Analog

The methyl ester group on the target compound confers a calculated logP of 1.23 (Ambinter) [1], which is significantly higher than the logP of the non-esterified analog 2-chloro-5-hydroxypyridine (CAS 41288-96-4), estimated to be approximately 0.5-0.8 based on its higher polarity [2]. This difference in lipophilicity of roughly 0.4-0.7 log units corresponds to a 2.5- to 5-fold increase in octanol-water partition coefficient, which can substantially affect membrane permeability, oral bioavailability, and blood-brain barrier penetration in drug discovery programs [3]. The increased lipophilicity of the ester analog may also facilitate extraction and purification in organic synthesis workflows.

Medicinal chemistry Drug-likeness ADME prediction

Hazard Profile & Handling Requirements Comparison

Methyl 2-chloro-5-hydroxypyridine-3-carboxylate carries GHS07 classification (Harmful/Irritant) with specific hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In contrast, its non-esterified analog 2-chloro-5-hydroxypyridine carries only H315 (100%) and H319 (100%) hazard statements, lacking the oral toxicity warning (H302) [1]. This differential hazard profile means the target compound requires more comprehensive personal protective equipment (PPE) and more rigorous waste disposal protocols, which can influence laboratory operational costs and safety training requirements.

Chemical safety GHS classification Lab logistics

Methyl 2-chloro-5-hydroxypyridine-3-carboxylate: Key Applications


CNS-Penetrant Kinase Inhibitor SAR

The target compound's favorable logP of 1.23 and polar surface area of 59.42 Ų position it as an ideal building block for synthesizing lead-like molecules with predicted blood-brain barrier permeability [1]. In contrast to the less lipophilic 2-chloro-5-hydroxypyridine core, the ester analog provides a balance of solubility and membrane penetration that can accelerate hit-to-lead optimization for neurological targets [2]. The availability of 98% purity grade from vendors like Sigma-Aldrich further supports reproducible SAR data generation .

Suzuki-Miyaura Cross-Coupling for Agrochemicals

The 2-chloro substituent on the pyridine ring is activated toward palladium-catalyzed cross-coupling reactions, while the 3-carboxylate group directs regioselectivity in subsequent functionalization steps [3]. This orthogonal reactivity is not achievable with the 4-carboxylate isomer due to altered electronic distribution, as evidenced by the 47 °C boiling point difference reflecting distinct molecular electronics . Researchers developing novel herbicides or fungicides should preferentially select the 3-carboxylate isomer to ensure synthetic fidelity and to avoid costly regioisomer separation [4].

Cost-Sensitive Early-Stage Screening Libraries

For high-throughput screening (HTS) campaigns or focused library synthesis where dozens to hundreds of derivatives are generated, the 95% purity grade (AKSci, 4961EH) offers a cost-advantaged starting material without compromising the core scaffold integrity . The tiered purity offering allows medicinal chemistry teams to allocate budget efficiently, reserving the more expensive 98% grade for late-stage preclinical candidates where impurity profiles must be tightly controlled .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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